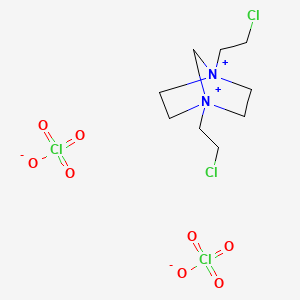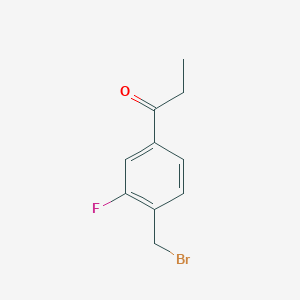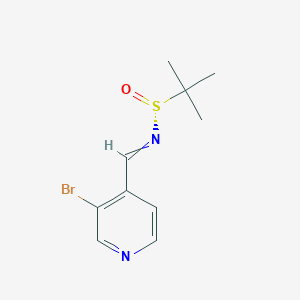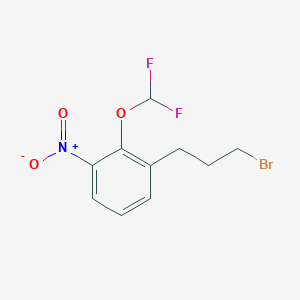![molecular formula C38H24O B14054752 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and suitable energy levels, making it an ideal candidate for use as a host material in OLEDs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized by reacting naphthalene derivatives with phenyl groups under specific conditions.
Attachment of the Dibenzofuran Moiety: The dibenzofuran moiety is then attached to the anthracene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: The phenyl and dibenzofuran groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes .
Wissenschaftliche Forschungsanwendungen
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan has several scientific research applications:
Organic Electronics: It is widely used as a host material in OLEDs due to its excellent thermal stability and suitable energy levels.
Material Science: The compound is studied for its potential use in developing new materials with unique electronic properties.
Chemical Sensors: Its unique structure makes it a candidate for use in chemical sensors and other analytical applications.
Wirkmechanismus
The mechanism by which 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic properties. The compound’s molecular structure allows for efficient electron transport, making it an effective host material in OLEDs. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate the transport of electrons and holes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(3-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
Uniqueness
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan stands out due to its balanced hole and electron transporting properties, which are crucial for achieving highly efficient and low roll-off deep blue OLEDs .
Eigenschaften
Molekularformel |
C38H24O |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
2-[4-(10-phenylanthracen-9-yl)phenyl]dibenzofuran |
InChI |
InChI=1S/C38H24O/c1-2-10-26(11-3-1)37-30-13-4-6-15-32(30)38(33-16-7-5-14-31(33)37)27-20-18-25(19-21-27)28-22-23-36-34(24-28)29-12-8-9-17-35(29)39-36/h1-24H |
InChI-Schlüssel |
JCAHEVCLQXMPEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC7=C(C=C6)OC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


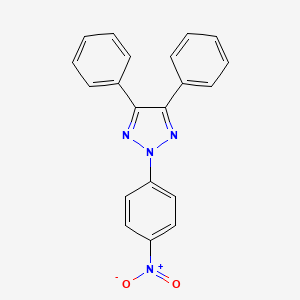
![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
![5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B14054685.png)
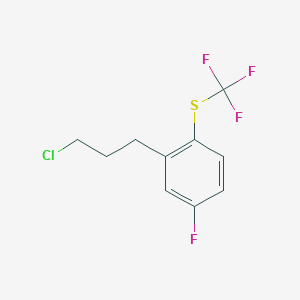
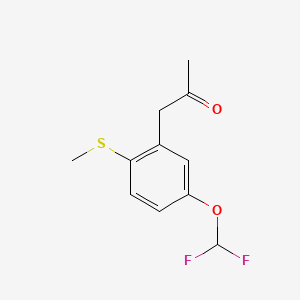
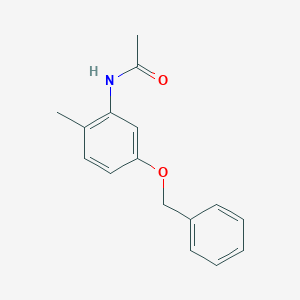
![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)
